Diethyl diisopentylmalonate
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Overview
Description
Diethyl diisopentylmalonate is an organic compound with the molecular formula C17H32O4. It is a diester of malonic acid, where the esterifying groups are diethyl and diisopentyl. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl diisopentylmalonate can be synthesized through the esterification of malonic acid with ethanol and isopentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to remove by-products and purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl diisopentylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and the corresponding alcohols.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat.
Major Products
Alkylation: Substituted diethyl diisopentylmalonates.
Hydrolysis: Malonic acid and alcohols.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl diisopentylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of carboxylic acids and other esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of diethyl diisopentylmalonate in chemical reactions involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles such as alkyl halides. The compound’s ester groups can also be hydrolyzed under acidic or basic conditions, leading to the formation of malonic acid and alcohols.
Comparison with Similar Compounds
Diethyl diisopentylmalonate can be compared with other malonate esters such as diethyl malonate and dimethyl malonate. While all these compounds share similar reactivity due to the presence of ester groups, this compound is unique in its use of diisopentyl groups, which may impart different physical properties and reactivity profiles.
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diisopropyl malonate: An ester of malonic acid with two isopropyl groups.
Properties
IUPAC Name |
diethyl 2,2-bis(3-methylbutyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-7-20-15(18)17(11-9-13(3)4,12-10-14(5)6)16(19)21-8-2/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHKNDYYIVNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)(CCC(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26595-25-5 |
Source
|
Record name | DIETHYL DIISOPENTYLMALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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